[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLVHLJWIKABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594587 | |
| Record name | [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-55-6 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclocondensation of Amidoximes
The most common route involves reacting substituted benzaldehyde derivatives with amidoximes under dehydrating conditions. This method leverages the cyclization of amidoximes with carboxylic acids or their equivalents to form the 1,2,4-oxadiazole core.
- Step 1 : 2-Carboxyphenyl aldehyde is treated with hydroxylamine hydrochloride in ethanol to form the corresponding amidoxime.
- Step 2 : The amidoxime undergoes cyclocondensation with acetic anhydride at 80–100°C for 4–6 hours, forming the 3-methyl-1,2,4-oxadiazole ring.
- Step 3 : Reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol yields the final product.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 2) | 65–75% |
| Reaction Time | 4–6 hours |
| Purification | Column chromatography |
Hydrazide Cyclization Route
This method employs substituted benzohydrazides as precursors, which are cyclized using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Step 1 : Methyl 2-(hydrazinecarbonyl)benzoate is synthesized via esterification of 2-carboxybenzaldehyde with hydrazine hydrate.
- Step 2 : Cyclodehydration with POCl₃ at reflux (110°C, 8 hours) forms the 1,2,4-oxadiazole ring.
- Step 3 : The ester group is reduced to a hydroxymethyl group using LiAlH₄ in tetrahydrofuran (THF).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 55–60% |
| Cyclization Agent | POCl₃ |
| Reduction Agent | LiAlH₄ |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.
- Step 1 : A mixture of 2-cyanomethylbenzoic acid and hydroxylamine hydrochloride in DMF is irradiated at 150°C for 15 minutes.
- Step 2 : The intermediate is treated with acetic anhydride under microwave conditions (100°C, 10 minutes) to form the oxadiazole ring.
- Step 3 : The nitrile group is reduced to a hydroxymethyl group using NaBH₄/I₂.
Key Data :
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Total Reaction Time | 25 minutes |
| Yield | 78–85% |
Comparison of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–75 | 6–8 hours | Scalability |
| Hydrazide Cyclization | 55–60 | 10–12 hours | Compatibility with esters |
| Microwave-Assisted | 78–85 | <30 minutes | Rapid synthesis |
Optimization and Challenges
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Use of catalytic p-toluenesulfonic acid (PTSA) improves yields in amidoxime routes.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) is critical for isolating the product.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Studies have shown that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol have been evaluated for their efficacy against various bacterial strains, demonstrating potential as new antimicrobial agents .
Anti-inflammatory Properties : Research indicates that oxadiazole derivatives can modulate inflammatory pathways. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in developing anti-inflammatory medications.
Material Science
Polymer Additives : The compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in resilience and durability under stress conditions .
Fluorescent Materials : this compound has been explored for its fluorescent properties. Its derivatives are being studied for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical characteristics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Testing | Evaluated against E. coli and S. aureus; showed significant inhibition at low concentrations. |
| Study 2 | Anti-inflammatory Research | Reduced levels of TNF-alpha and IL-6 in vitro; potential for drug development targeting inflammatory diseases. |
| Study 3 | Polymer Enhancement | Improved tensile strength and thermal stability in polycarbonate blends; promising for industrial applications. |
Mechanism of Action
The mechanism of action of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol are highlighted through comparisons with analogs (Table 1). Key differences in substituent positions, functional groups, and applications are discussed below.
Table 1: Comparative Analysis of Structural Analogs
Positional Isomerism
- Ortho vs.
- Functional Group Reactivity : The ortho-hydroxymethyl group in the target compound enables facile oxidation to carboxylic acids or esterification, whereas the meta isomer’s -CH$_2$OH group is more accessible for hydrogen bonding .
Functional Group Variations
- Aldehyde Derivative : The benzaldehyde analog (C${10}$H$8$N$2$O$2$) serves as a precursor for synthesizing the target compound via reduction (e.g., NaBH$_4$) . Its aldehyde group is reactive in condensation reactions, unlike the hydroxymethyl group.
- Amine Derivative : Replacing -CH$2$OH with -CH$2$NHCH$_3$ introduces basicity, enhancing solubility in acidic media and enabling salt formation for improved bioavailability .
Core Structural Differences
- Oxadiazole vs. Phenyl Core: In (3-phenyl-1,2,4-oxadiazol-5-yl)methanol, the oxadiazole ring is the core structure, leading to lower molecular weight (176.17 g/mol) and distinct electronic properties compared to phenyl-centric analogs .
Biological Activity
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, also known as 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethanol, is a compound belonging to the oxadiazole family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The biological activity of this specific compound is of particular interest in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H10N2O2, with a molecular weight of 190.20 g/mol. Its structure features a hydroxymethyl group attached to a phenyl ring that is further substituted with a 3-methyl-1,2,4-oxadiazole moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 879896-55-6 |
The specific mechanism of action for this compound is not fully elucidated; however, compounds within the oxadiazole class have been identified as selective inhibitors of human carbonic anhydrase isoforms. This inhibition can lead to therapeutic effects in various conditions, particularly in cancer treatment .
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of oxadiazole derivatives against various pathogens. For instance, a study on related oxadiazole compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the presence of a hydroxyl group may enhance this activity through hydrogen bonding interactions .
Anticancer Activity
The anticancer properties of oxadiazoles are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives similar to this compound have shown promise in targeting cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A case study involving structural analogs of this compound reported an IC50 value against MRSA that was significantly lower than that of conventional antibiotics. This suggests that modifications to the oxadiazole structure can enhance its effectiveness as an antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines treated with oxadiazole derivatives showed a marked decrease in cell viability and induction of apoptosis at concentrations as low as 10 µM. These findings highlight the potential for developing these compounds into effective anticancer therapies .
Future Directions
Research into this compound should focus on:
- Mechanistic Studies : Further investigations into its precise mechanisms of action.
- Structure–Activity Relationship (SAR) : Exploring how variations in chemical structure affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy through animal models.
Q & A
Q. What are the standard synthetic routes for [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol?
The compound is typically synthesized via coupling reactions. For example, a benzoic acid derivative (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid) is reacted with a pyrrolidine or benzylamine derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of a catalyst. Purification involves column chromatography and LC-MS for validation .
Key Reaction Example :
| Reactant 1 | Reactant 2 | Catalyst | Yield | Purity (LC-MS) |
|---|---|---|---|---|
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | (S)-2-(3,4-dimethoxybenzyl)pyrrolidine | EDC/HOBt | 72% | [M+H]+ = 408.1 |
Q. How is the compound characterized analytically?
Common methods include:
- LC-MS : For molecular weight confirmation (e.g., [M+H]+ = 408.1) .
- NMR : To verify the oxadiazole ring and methanol group positions (¹H and ¹³C spectra).
- HRMS : For exact mass determination (e.g., observed 408.1931 vs. calculated 408.1923) .
Q. What are the recommended storage conditions?
Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the methanol group. Stability tests suggest no significant degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Catalyst screening : HOBt or HOAt enhances coupling efficiency .
- Temperature control : Reactions performed at 0–25°C minimize side-product formation .
Example Optimization Data :
| Derivative | Solvent | Catalyst | Temp (°C) | Yield |
|---|---|---|---|---|
| Methanol analog | DMF | HOBt | 25 | 72% |
| Amine analog | DCM | HOAt | 0 | 58% |
Q. What computational methods predict the compound's reactivity or stability?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the oxadiazole ring's electronic properties. Exact exchange terms improve accuracy for thermochemical predictions (e.g., bond dissociation energies) .
Q. How to address contradictions in reported bioactivity data?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Metabolite profiling : Identify active vs. inactive metabolites via LC-HRMS in pharmacokinetic studies .
Q. What strategies improve metabolic stability for in vivo studies?
- Structural modifications : Replace the methanol group with a bioisostere (e.g., trifluoromethyl) to reduce oxidation.
- Prodrug approaches : Acetylate the methanol group to enhance membrane permeability .
Methodological Guidance
Q. How to design structure-activity relationship (SAR) studies?
- Core modifications : Substitute the oxadiazole methyl group with halogens or electron-withdrawing groups to assess receptor binding (e.g., orexin receptor antagonism) .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to identify critical interactions with target proteins.
Q. What in vitro assays are suitable for toxicity screening?
- Cytotoxicity assays : Use MTT or CellTiter-Glo® in HepG2 cells.
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
